molecular formula C22H17F3N2O2S B6568501 N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-(trifluoromethyl)benzamide CAS No. 946368-24-7

N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-(trifluoromethyl)benzamide

Cat. No. B6568501
CAS RN: 946368-24-7
M. Wt: 430.4 g/mol
InChI Key: KAKBETBYBJJEKB-UHFFFAOYSA-N
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Description

Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .


Synthesis Analysis

Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .


Molecular Structure Analysis

The molecular structure of thiophene involves a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For thiophene-2-carbonyl chloride, a related compound, it is a liquid at room temperature with a boiling point of 206-208 °C and a density of 1.371 g/mL at 25 °C .

Mechanism of Action

The mechanism of action of thiophene-based compounds can vary widely depending on their specific structure and the biological system in which they are acting. For example, some thiophene-based compounds have shown anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Safety and Hazards

Thiophene-2-carbonyl chloride, a related compound, is classified as Eye Dam. 1, Met. Corr. 1, and Skin Corr. 1B, indicating that it can cause severe skin burns and eye damage, and is corrosive to metals .

Future Directions

Thiophene-based compounds have shown promise in a variety of applications, including pharmaceuticals, agrochemicals, and materials . Future research will likely continue to explore these and other potential uses.

properties

IUPAC Name

N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17F3N2O2S/c23-22(24,25)16-8-5-15(6-9-16)20(28)26-17-10-7-14-3-1-11-27(18(14)13-17)21(29)19-4-2-12-30-19/h2,4-10,12-13H,1,3,11H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAKBETBYBJJEKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)C(F)(F)F)N(C1)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-(trifluoromethyl)benzamide

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